molecular formula C19H12Cl4N2O5 B5191434 2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid

2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid

Cat. No.: B5191434
M. Wt: 490.1 g/mol
InChI Key: ZCFAZVHCUXYPJO-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid is a complex organic compound that features a morpholine ring, a tetrachlorinated dioxoisoindole moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of a tetrachlorophthalic anhydride with a morpholine derivative, followed by cyclization and subsequent functional group modifications to introduce the benzoic acid moiety . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of catalysts and automated monitoring systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid is unique due to the combination of its morpholine ring, tetrachlorinated dioxoisoindole moiety, and benzoic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-morpholin-4-yl-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl4N2O5/c20-13-11-12(14(21)16(23)15(13)22)18(27)25(17(11)26)8-1-2-10(9(7-8)19(28)29)24-3-5-30-6-4-24/h1-2,7H,3-6H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFAZVHCUXYPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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